molecular formula C11H15N5S B2439699 (Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide CAS No. 865654-74-6

(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide

Cat. No. B2439699
CAS RN: 865654-74-6
M. Wt: 249.34
InChI Key: POSHFQGLPYBQSZ-MFUUIURDSA-N
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Description

(Z)-2-(4-((E)-(2,2-dimethylhydrazono)methyl)benzylidene)hydrazinecarbothioamide, also known as Dithizone, is a chemical compound that is commonly used in scientific research. It is a highly selective chelating agent that is used to detect and quantify heavy metals, such as zinc, copper, and mercury, in biological samples. Dithizone has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Industries

Thioureas and their derivatives, including our compound of interest, play a crucial role in organic synthesis and pharmaceutical research. They serve as intermediates in various synthetic reactions and find applications in drug development. Notably, symmetric thiourea derivatives are synthesized by reacting various anilines with CS₂. These compounds exhibit promising properties and have been characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopy .

Enzyme Inhibition and Antioxidant Potential

Our compound has been screened for its inhibitory effects on several enzymes:

Toxicological Evaluation and Safety

Toxicity studies revealed that compound 4 is safe, with no adverse effects on hematological or biochemical parameters or liver histology in experimental animals. This safety profile enhances its potential for further investigation and development .

properties

IUPAC Name

[(Z)-[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-16(2)14-8-10-5-3-9(4-6-10)7-13-15-11(12)17/h3-8H,1-2H3,(H3,12,15,17)/b13-7-,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSHFQGLPYBQSZ-MFUUIURDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/N=C/C1=CC=C(C=C1)/C=N\NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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